

Spectral Data Analysis of 3α-Tigloyloxypterokaurene L3: A Technical Guide

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Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the natural compound 3α-tigloyloxypterokaurene L3, a member of the ent-kaurane diterpenoid class. Due to the limited availability of published spectral data for this specific compound, this guide presents data from closely related and structurally analogous compounds isolated from Wedelia trilobata. The methodologies and data presented are foundational for the structural elucidation, characterization, and potential development of this and similar natural products.

Compound Profile

Compound Name: 3α-Tigloyloxypterokaurene L3

CAS Number: 1588516-87-3

Molecular Formula: C25H36O5

Class: ent-Kaurene Diterpenoid

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. The NMR data is based on analogous compounds from scientific literature, providing a reference for the expected spectral characteristics of 3α -tigloyloxypterokaurene L3.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H (proton) and ¹³C (carbon-13) NMR data provide detailed information about the chemical environment of each atom. The data presented in Tables 1 and 2 are derived from structurally similar ent-kaurane diterpenoids isolated from Wedelia trilobata.

Table 1: Representative ¹H NMR Data for an Analogous ent-Kaurane Diterpenoid



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1α	1.35	m	
1β	2.05	m	
2α	1.70	m	
2β	1.85	m	
3β	4.95	dd	11.5, 4.5
5α	1.60	dd	12.0, 2.5
6α	1.50	m	_
6β	1.65	m	_
7α	1.45	m	_
7β	1.55	m	
9α	1.10	d	7.0
11α	1.75	m	
11β	1.85	m	
12α	1.60	m	
12β	1.70	m	
13	-	-	-
14α	2.10	d	13.0
14β	2.25	d	13.0
15α	1.90	d	14.0
15β	2.00	d	14.0
17	4.85, 4.95	br s each	_
18-CH₃	1.25	s	-
20-CH₃	0.90	s	_
			_



Tigloyl Group			_
2'	-	-	-
3'	6.85	qq	7.0, 1.5
4'-CH ₃	1.80	d	7.0
5'-CH₃	1.82	S	

Table 2: Representative ¹³C NMR Data for an Analogous ent-Kaurane Diterpenoid



1 39.5 2 27.5 3 78.0 4 38.0 5 55.0 6 21.0 7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5 2' 128.0	Position	Chemical Shift (δ) ppm
3 78.0 4 38.0 5 55.0 6 21.0 7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	1	39.5
4 38.0 5 55.0 6 21.0 7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	2	27.5
5 55.0 6 21.0 7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	3	78.0
6 21.0 7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	4	38.0
7 40.5 8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	5	55.0
8 44.0 9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	6	21.0
9 56.0 10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	7	40.5
10 41.5 11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	8	44.0
11 18.0 12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	9	56.0
12 33.0 13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1' 167.5	10	41.5
13 43.5 14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 1 1' 167.5	11	18.0
14 39.0 15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 167.5	12	33.0
15 49.0 16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 167.5	13	43.5
16 155.0 17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 167.5	14	39.0
17 103.0 18 28.5 19 178.0 20 15.5 Tigloyl Group 167.5	15	49.0
18 28.5 19 178.0 20 15.5 Tigloyl Group 167.5	16	155.0
19 178.0 20 15.5 Tigloyl Group 167.5	17	103.0
20 15.5 Tigloyl Group 167.5	18	28.5
Tigloyl Group 1' 167.5	19	178.0
1' 167.5	20	15.5
	Tigloyl Group	
2' 128.0	1'	167.5
	2'	128.0



3'	138.5
4'	14.5
5'	12.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. For 3α -tigloyloxypterokaurene L3 ($C_{25}H_{36}O_{5}$), the expected molecular weight is approximately 416.56 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

Expected Fragmentation Pattern:

- Molecular Ion Peak [M]+: m/z 416
- Loss of Tigloyloxy Group [M C₅H₇O₂]⁺: m/z 317 (corresponding to the diterpenoid core)
- Loss of Tiglic Acid [M C₅H₈O₂]+: m/z 316
- Other fragments: Corresponding to subsequent losses of water, methyl groups, and other small molecules from the diterpenoid skeleton.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.

Expected IR Absorption Bands (cm⁻¹):

- ~3400 cm⁻¹ (broad): O-H stretching (if a hydroxyl group is present in a related structure)
- ~2950-2850 cm⁻¹: C-H stretching (alkane)
- ~1735 cm⁻¹: C=O stretching (ester of the tigloyl group)
- ~1700 cm⁻¹: C=O stretching (carboxylic acid, if present on the diterpenoid core)



• ~1645 cm⁻¹: C=C stretching (alkene)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of ent-kaurane diterpenoids.

NMR Spectroscopy

- Instrumentation: A Bruker AVANCE-400 or a similar high-field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of the deuterated solvent.
- ¹H NMR: Spectra are typically acquired at 400 MHz. Standard parameters include a 30° pulse, an acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second.
- 13C NMR: Spectra are acquired at 100 MHz using a proton-decoupling pulse sequence.
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer such as a Thermo Fisher Orbitrap or a Waters Q-TOF.
- Ionization Method: Electrospray ionization (ESI) is commonly used for these types of compounds.
- Analysis Mode: Data is collected in both positive and negative ion modes to obtain comprehensive fragmentation information.
- Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1000.



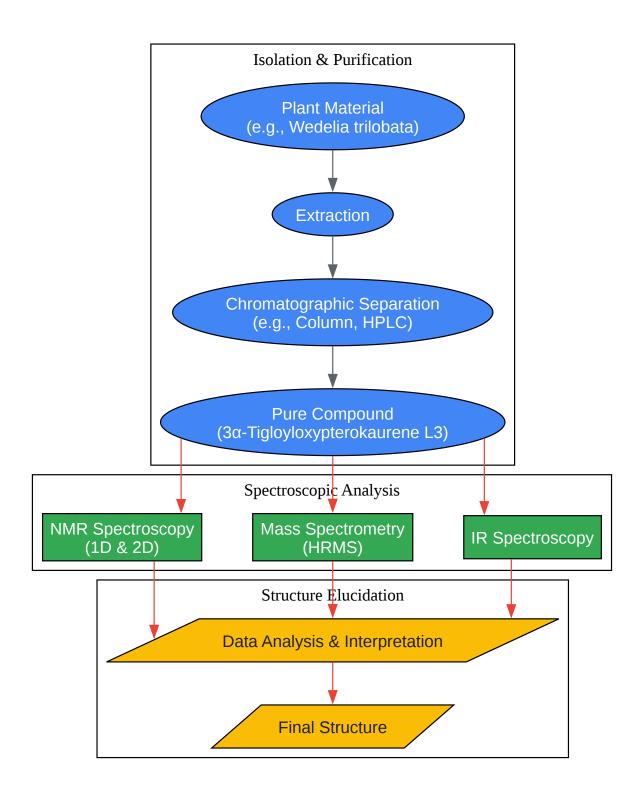
Infrared Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two or a similar FT-IR spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or mixed with KBr powder and pressed into a pellet.
- Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the logical relationship of the spectroscopic techniques.

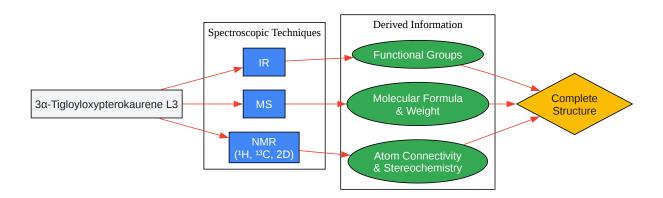




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Caption: Experimental workflow for the isolation and structural elucidation of a natural product.





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Caption: Logical relationship of spectroscopic techniques in structure determination.

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